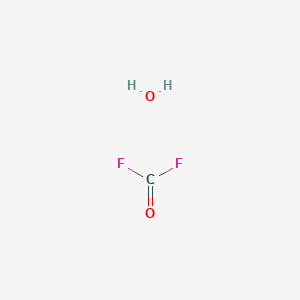
Carbonyl difluoride--water (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonyl difluoride–water (1/1) is a compound formed by the interaction of carbonyl difluoride (COF₂) with water. Carbonyl difluoride is a colorless, highly toxic gas with a pungent odor. It is a carbon oxohalide and is structurally similar to phosgene. The compound is known for its reactivity, especially with water, where it hydrolyzes to produce carbon dioxide and hydrogen fluoride .
准备方法
Synthetic Routes and Reaction Conditions
Carbonyl difluoride can be synthesized through several methods:
Thermal Decomposition of Fluorinated Hydrocarbons: For example, the decomposition of tetrafluoromethane in the presence of water produces carbonyl difluoride and hydrogen fluoride.
Reaction of Phosgene with Hydrogen Fluoride: This method involves the reaction of phosgene (COCl₂) with hydrogen fluoride (HF) to produce carbonyl difluoride.
Fluorination of Carbon Monoxide: Using silver difluoride (AgF₂) as a fluorinating agent, carbon monoxide (CO) can be converted to carbonyl difluoride.
Industrial Production Methods
Industrial production of carbonyl difluoride typically involves the reaction of phosgene with hydrogen fluoride due to the availability of raw materials and the efficiency of the process .
化学反应分析
Types of Reactions
Carbonyl difluoride undergoes several types of chemical reactions:
Hydrolysis: Reacts with water to produce carbon dioxide (CO₂) and hydrogen fluoride (HF).
Fluorination: Acts as a fluorinating agent, introducing fluorine into various organic molecules.
Nucleophilic Substitution: Can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Water: Hydrolyzes carbonyl difluoride to CO₂ and HF.
Silver Difluoride (AgF₂): Used in the fluorination of carbon monoxide to produce carbonyl difluoride.
Hydrogen Fluoride (HF): Reacts with phosgene to produce carbonyl difluoride.
Major Products
Carbon Dioxide (CO₂): Produced from the hydrolysis of carbonyl difluoride.
Hydrogen Fluoride (HF): Also produced from the hydrolysis of carbonyl difluoride.
科学研究应用
Carbonyl difluoride has several applications in scientific research:
Fluorinating Reagent: Used to introduce fluorine into organic molecules, which is valuable in the synthesis of pharmaceuticals and agrochemicals.
Intermediate in Organic Synthesis: Serves as an intermediate in the synthesis of various fluorinated organic compounds.
Material Science: Utilized in the production of fluorinated polymers and other advanced materials.
作用机制
The primary mechanism of action of carbonyl difluoride involves its reactivity with nucleophiles. The carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to the substitution of fluorine atoms. In the presence of water, carbonyl difluoride hydrolyzes to produce carbon dioxide and hydrogen fluoride . The hydrolysis reaction is as follows: [ \text{COF}_2 + \text{H}_2\text{O} \rightarrow \text{CO}_2 + 2\text{HF} ]
相似化合物的比较
Similar Compounds
Phosgene (COCl₂): Structurally similar to carbonyl difluoride but contains chlorine instead of fluorine.
Carbonyl Bromide (COBr₂): Another carbon oxohalide with bromine atoms.
Formyl Fluoride (HCOF): Contains a formyl group with a fluorine atom.
Uniqueness
Carbonyl difluoride is unique due to its high reactivity and ability to act as a fluorinating agent. Its hydrolysis to produce hydrogen fluoride is also a distinctive feature, making it valuable in various chemical processes .
属性
CAS 编号 |
278182-20-0 |
|---|---|
分子式 |
CH2F2O2 |
分子量 |
84.022 g/mol |
IUPAC 名称 |
carbonyl difluoride;hydrate |
InChI |
InChI=1S/CF2O.H2O/c2-1(3)4;/h;1H2 |
InChI 键 |
QZBHDPVTAHIYBF-UHFFFAOYSA-N |
规范 SMILES |
C(=O)(F)F.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Diethyl-7,8-dimethyl-1,4-diaza-5-germaspiro[4.4]non-7-ene](/img/structure/B14244617.png)
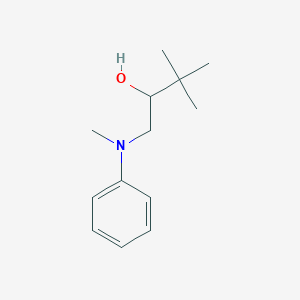
![3-{Ethoxy[bis(tetradecyloxy)]silyl}propane-1-thiol](/img/structure/B14244630.png)
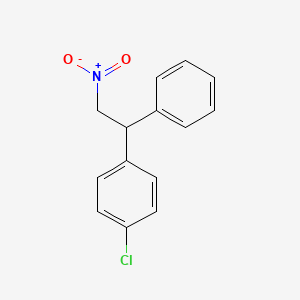
![1,2-Propanediamine, 2-methyl-N1-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14244636.png)
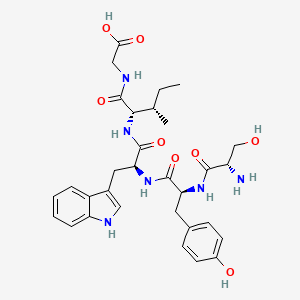
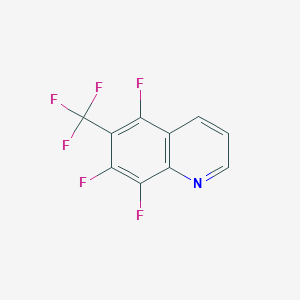
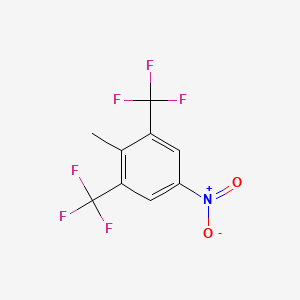
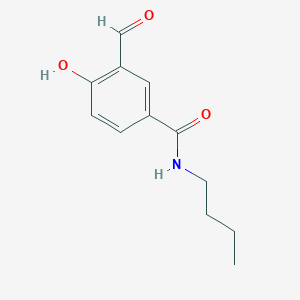


![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14244684.png)
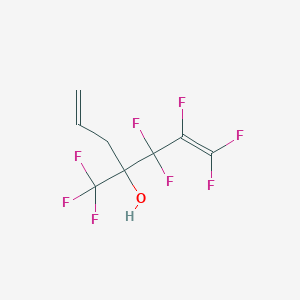
![({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene](/img/structure/B14244693.png)
